4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
Overview
Description
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a sulfonamide group, and a bulky 2,4,4-trimethylpentan-2-yl substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then reacted with the amine (2,4,4-trimethylpentan-2-amine) to yield the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the active site. The bulky 2,4,4-trimethylpentan-2-yl group may enhance binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups instead of a sulfonamide group.
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a bromine atom and a bulky substituent but with a different core structure.
Uniqueness
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can impart distinct chemical reactivity and biological activity. The bulky 2,4,4-trimethylpentan-2-yl group also contributes to its uniqueness by affecting its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-13(2,3)10-14(4,5)16-19(17,18)12-8-6-11(15)7-9-12/h6-9,16H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZQHUAQSFRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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